N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a thiochromeno[4,3-d]thiazol-2-yl ring and a thiophen-2-ylsulfonyl ring. These types of structures are often found in various biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes several heterocyclic rings, which can have various electronic and steric effects that influence its reactivity .Scientific Research Applications
Synthesis and Reactivity : This compound is often used in the synthesis and reactivity studies of heterocyclic compounds. For instance, Aleksandrov et al. (2020) discuss the synthesis of related compounds involving thiophene and thiazole rings, highlighting the methods and chemical reactions involved in producing these complex structures (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Anticancer Activity : Compounds related to N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide have been studied for their potential anticancer properties. A study by Atta and Abdel‐Latif (2021) synthesized new thiophene derivatives and evaluated their in vitro cytotoxicity, showing promise in cancer treatment (Atta & Abdel‐Latif, 2021).
Heterocyclic Synthesis : Mohareb et al. (2004) explored the synthesis of heterocyclic compounds using similar structures, indicating the versatility and potential of such compounds in creating diverse chemical structures with potential applications in drug development and other areas of chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activity : The related compounds also show potential in antimicrobial applications. Rajurkar, Lambe, and Deshmukh (2015) synthesized N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide derivatives and found them effective as antimicrobial agents (Rajurkar, Lambe, & Deshmukh, 2015).
Green Chemistry Approaches : Sowmya et al. (2018) employed green chemistry methods to synthesize related compounds, demonstrating an environmentally friendly approach to chemical synthesis that reduces hazardous waste (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Novel Synthesis Methods : Fadda et al. (2013) explored novel methods for synthesizing tetrahydropyrimidine-thione and related derivatives, further contributing to the field of synthetic organic chemistry and expanding the potential applications of these compounds (Fadda, Bondock, Khalil, & Tawfik, 2013).
Chemical Characterization : Characterization of these compounds is crucial for understanding their properties and potential applications. Singh et al. (2014) undertook crystallographic and NMR studies to determine the structure of thiadiazole derivatives, which are structurally related to this compound (Singh, Pratap, Butcher, & Gupta, 2014).
Future Directions
Properties
IUPAC Name |
N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S4/c23-18(13-6-3-9-22(13)29(24,25)16-8-4-10-26-16)21-19-20-17-12-5-1-2-7-14(12)27-11-15(17)28-19/h1-2,4-5,7-8,10,13H,3,6,9,11H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZPSSNQLICNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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